Pomalidomide-PEG5-propargyl

Description

BenchChem offers high-quality Pomalidomide-PEG5-propargyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pomalidomide-PEG5-propargyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H33N3O9 |

|---|---|

Molecular Weight |

531.6 g/mol |

IUPAC Name |

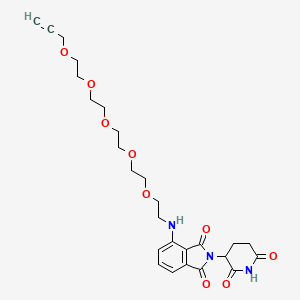

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |

InChI |

InChI=1S/C26H33N3O9/c1-2-9-34-11-13-36-15-17-38-18-16-37-14-12-35-10-8-27-20-5-3-4-19-23(20)26(33)29(25(19)32)21-6-7-22(30)28-24(21)31/h1,3-5,21,27H,6-18H2,(H,28,30,31) |

InChI Key |

CBSZUERWUGTBBB-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Foundational & Exploratory

Rational Design and Mechanism of Action: Pomalidomide-PEG5-propargyl in Targeted Protein Degradation

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the paradigm of drug discovery from occupancy-driven inhibition to event-driven protein degradation. At the core of this technology lies the strategic assembly of heterobifunctional molecules. Pomalidomide-PEG5-propargyl (also known as Pomalidomide-PEG5-alkyne) has emerged as a premier building block for synthesizing Cereblon (CRBN)-recruiting PROTACs. This whitepaper provides an in-depth mechanistic analysis of this conjugate, detailing the causality behind its structural components, the kinetics of its bioorthogonal assembly, and the self-validating experimental protocols required for its successful application in drug development.

Structural Deconstruction and Causality

A successful PROTAC must balance target affinity, E3 ligase recruitment, and physicochemical properties to enable cellular permeability and stable ternary complex formation. Pomalidomide-PEG5-propargyl is engineered to address these exact parameters[1].

Table 1: Structural Components and Functional Causality

| Component | Chemical Classification | Functional Role | Causality in Design |

| Pomalidomide | Phthalimide/Glutarimide | CRBN E3 Ligase Anchor | Exhibits higher CRBN binding affinity than thalidomide. The extra amino group forms a critical water-mediated hydrogen bond with the Q146 residue of the IKZF1/CRBN complex. |

| PEG5 | Polyethylene Glycol (5 units) | Flexible Spacer | Provides optimal spatial distance (~16-20 atoms) to prevent steric clashes between the POI and E3 ligase, while maintaining aqueous solubility[2]. |

| Propargyl | Terminal Alkyne | Conjugation Handle | Enables highly chemoselective, bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without interfering with delicate pharmacophores[3]. |

Mechanism of Action: From Click Chemistry to Degradation

The mechanism of action for Pomalidomide-PEG5-propargyl spans two distinct phases: its in vitro chemical assembly into a functional PROTAC, and its in vivo biological induction of protein degradation.

Bioorthogonal Assembly via CuAAC

The terminal propargyl group is a dedicated "click chemistry" handle. When reacted with an azide-functionalized ligand targeting a Protein of Interest (POI), it undergoes a CuAAC reaction to form a highly stable 1,2,3-triazole linkage[3]. This reaction is favored in PROTAC synthesis due to its 100% atom economy, rapid kinetics, and tolerance to aqueous environments.

Fig 1: PROTAC assembly via CuAAC click chemistry.

Ternary Complex Formation and Proteasomal Degradation

Once the fully assembled PROTAC enters the intracellular space, the pomalidomide anchor binds to the cereblon (CRBN) component of the CRL4^CRBN E3 ubiquitin ligase complex. Simultaneously, the POI ligand binds the target protein.

The PEG5 linker provides the exact conformational flexibility required to induce a stable Ternary Complex [POI - PROTAC - CRBN]. This proximity allows the associated E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to surface-exposed lysine residues on the POI. The resulting polyubiquitin chain serves as a recognition tag for the 26S proteasome, leading to the catalytic degradation of the target protein[].

Fig 2: Mechanism of PROTAC-mediated targeted protein degradation.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of PROTACs must utilize self-validating systems. The following protocols detail the critical steps and the causality behind each methodological choice.

Protocol 1: CuAAC Synthesis of PROTAC

Objective: Conjugate Pomalidomide-PEG5-propargyl to an azide-functionalized POI ligand.

-

Preparation: Dissolve the azide-functionalized POI ligand (1.0 eq) and Pomalidomide-PEG5-propargyl (1.1 eq) in a degassed solvent mixture of t-BuOH/H₂O (1:1, v/v).

-

Causality: Degassing the solvent prevents the premature oxidation of the catalytic Cu(I) species to inactive Cu(II) by atmospheric oxygen.

-

-

Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.5 eq) in water.

-

Causality: Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) catalytic species in situ, which is significantly more stable and efficient than utilizing direct Cu(I) salts.

-

-

Cycloaddition: Add the catalyst solution dropwise to the reaction mixture. Stir at room temperature for 2–4 hours.

-

Self-Validating Monitoring: Monitor the reaction progress via LC-MS.

-

Causality: LC-MS provides exact mass validation (M+H)⁺ of the triazole product and ensures the complete consumption of the limiting azide reagent, preventing downstream purification bottlenecks.

-

-

Purification: Quench the reaction with water, extract with ethyl acetate, and purify the crude product using reversed-phase preparative HPLC.

Protocol 2: Cellular Degradation Assay (Immunoblotting)

Objective: Quantify the degradation efficacy (DC₅₀ and Dmax) of the synthesized PROTAC.

-

Cell Seeding: Seed the target cell line (e.g., HEK293T) in 6-well plates and incubate overnight at 37°C, 5% CO₂.

-

PROTAC Treatment: Treat cells with a logarithmic concentration gradient (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) of the PROTAC for 12–24 hours.

-

Causality: A wide concentration gradient is strictly required to observe the "hook effect" (prozone effect). At excessively high concentrations, PROTAC molecules independently saturate both the POI and CRBN, preventing ternary complex formation and paradoxically reducing degradation efficiency.

-

-

Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the ubiquitinated states.

-

Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the POI, CRBN (to ensure the E3 ligase itself is not degraded), and a stable loading control (e.g., GAPDH).

-

Quantification: Calculate the DC₅₀ (concentration achieving 50% of maximum degradation) using densitometry software.

Pharmacokinetic and Off-Target Considerations

While Pomalidomide is a highly potent E3 ligase recruiter, researchers must account for its inherent biological activity. Pomalidomide is classified as an immunomodulatory drug (IMiD) and acts as a "molecular glue" even in the absence of a POI ligand[5].

It is known to independently induce the degradation of neo-substrates, particularly zinc-finger (ZF) transcription factors such as IKZF1 (Ikaros) , IKZF3 (Aiolos) , and ARID2 [6]. When designing PROTACs using Pomalidomide-PEG5-propargyl, it is imperative to run parallel proteomics screens to ensure that the degradation is strictly driven by the POI warhead and not by the off-target molecular glue activity of the pomalidomide anchor.

Table 2: Quantitative Comparison of Click Chemistry Strategies for PROTACs

To justify the use of the propargyl handle, we compare standard conjugation strategies used in PROTAC development[7]:

| Reaction Type | Reagents | Kinetics ( | Biocompatibility | Byproducts |

| CuAAC (Propargyl) | Terminal Alkyne + Azide + Cu(I) | 10 to 10⁴ | Low (Cu toxicity requires removal) | None (100% atom economy) |

| SPAAC | Strained Alkyne (DBCO) + Azide | 10⁻² to 1 | High (Metal-free) | None |

| IEDDA | Tetrazine + Trans-cyclooctene | 10³ to 10⁶ | High | N₂ gas |

Note: While SPAAC is metal-free, the bulky DBCO group can introduce severe steric hindrance in the PROTAC linker region. The linear, low-profile nature of the propargyl group in CuAAC ensures minimal disruption to the ternary complex, making it the preferred choice for initial library synthesis.

Conclusion

Pomalidomide-PEG5-propargyl represents a highly optimized, rational convergence of chemical biology and targeted protein degradation. By pairing the superior CRBN-recruiting affinity of pomalidomide with the precise spatial geometry of a PEG5 linker and the chemoselectivity of a propargyl handle, it provides researchers with a robust, self-validating platform for the rapid discovery of next-generation therapeutic degraders.

References

-

Title : Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders Source : Chemical Society Reviews (RSC Publishing) URL :[Link]

-

Title : Proteolysis-targeting chimeras with reduced off-targets Source : PubMed Central (PMC) / NIH URL :[Link]

Sources

Technical Guide: Pomalidomide-PEG5-propargyl in PROTAC Design

Executive Summary

Pomalidomide-PEG5-propargyl (often cataloged as Pomalidomide-PEG5-alkyne) is a specialized heterobifunctional precursor used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It serves as a pre-assembled "E3 Ligase-Linker" module, designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.

Its primary utility lies in its propargyl (alkyne) handle , which enables rapid conjugation to azide-functionalized target ligands via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry." This modularity allows researchers to quickly generate libraries of PROTAC candidates to screen for optimal degradation efficiency, solubility, and cell permeability.

Chemical Architecture & Properties[1][2]

This molecule is a tripartite system engineered for specific biological and chemical functions.

| Component | Chemical Identity | Function |

| E3 Ligand | Pomalidomide (4-amino-thalidomide derivative) | Binds to the thalidomide-binding domain of Cereblon (CRBN) with high affinity ( |

| Linker | PEG5 (Pentaethylene glycol) | Provides water solubility and a flexible spacer ( |

| Handle | Propargyl (Terminal Alkyne) | A bio-orthogonal reactive group for "Click" conjugation with azide-tagged ligands. |

Physicochemical Properties:

-

Molecular Formula:

[1][2] -

Solubility: High solubility in DMSO (

); moderate solubility in aqueous buffers requires co-solvents (e.g., PEG400). -

Storage: -20°C (solid), stable for >1 year. Solutions in DMSO should be used within 1 month at -20°C.[4][5]

Mechanism of Action: The Ternary Complex

The efficacy of a PROTAC synthesized from Pomalidomide-PEG5-propargyl relies on the formation of a productive Ternary Complex (POI—PROTAC—E3 Ligase).

-

Binding: The Pomalidomide moiety binds CRBN, while the conjugated ligand binds the POI.

-

Proximity: The PEG5 linker acts as a flexible tether, bringing the POI into the ubiquitination zone of the E3 ligase.

-

Ubiquitination: The E2 enzyme (associated with the E3 complex) transfers ubiquitin to surface lysine residues on the POI.

-

Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.

Visualization: Mechanism of Action

Caption: Logical flow of PROTAC-mediated degradation, from ternary complex formation to proteasomal clearance.

Experimental Application: "Click" Library Synthesis

In drug discovery, the optimal linker length is rarely known a priori. Pomalidomide-PEG5-propargyl is often used alongside other linker lengths (e.g., PEG3, PEG7) to empirically determine the "Goldilocks zone"—the linker length that maximizes degradation without causing steric clashes.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[7]

Objective: Conjugate Pomalidomide-PEG5-propargyl to an Azide-functionalized POI ligand.

Reagents:

-

Alkyne: Pomalidomide-PEG5-propargyl (1.0 equiv).

-

Azide: Target Ligand-Azide (1.0–1.1 equiv).

-

Catalyst:

(0.1–0.2 equiv) pre-mixed with THPTA ligand (0.5 equiv) to protect biomolecules from oxidative damage. -

Reductant: Sodium Ascorbate (0.5–1.0 equiv).

-

Solvent: DMSO/t-Butanol/Water (typically 1:1:1 or pure DMSO for hydrophobic ligands).

Step-by-Step Workflow:

-

Preparation: Dissolve the Alkyne and Azide in the minimal amount of DMSO.

-

Catalyst Mix: Prepare a fresh aqueous solution of Sodium Ascorbate and

/THPTA. -

Reaction: Add the catalyst mixture to the ligand solution. Flush the vial with

gas to remove oxygen (critical for copper(I) stability). -

Incubation: Stir at Room Temperature (RT) for 2–16 hours. Monitor via LC-MS for the disappearance of the starting alkyne.

-

Quenching: Add a chelating agent (e.g., EDTA) or dilute with water/acetonitrile.

-

Purification: Isolate the product using Preparative HPLC (Reverse Phase C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Detection: UV at 254 nm (aromatic rings) and 365 nm (Pomalidomide absorbance).

-

Visualization: Synthesis Workflow

Caption: Step-by-step workflow for synthesizing PROTACs using Pomalidomide-PEG5-propargyl.

Strategic Optimization & Troubleshooting

Why PEG5? (The Linker Logic)

The PEG5 linker provides a chain length of approximately 20–25 Å. This is a critical parameter in PROTAC design:

-

Too Short: Steric hindrance prevents the E3 ligase and POI from adopting a productive orientation.

-

Too Long: The "Hook Effect" dominates, where the PROTAC binds the POI and E3 independently without bringing them together, reducing degradation efficiency.

-

PEG5 Advantage: It is a standard "middle-ground" length often used in initial screens (alongside PEG3 and alkyl chains) to assess the spatial requirements of the ternary complex.

Solubility Issues

Pomalidomide derivatives are notoriously hydrophobic.

-

Issue: Precipitation during the click reaction.

-

Solution: Increase DMSO concentration or add 10-20% PEG400 to the reaction mixture. Ensure the final PROTAC is stored in DMSO stock at high concentration (>10 mM) to prevent aggregation upon dilution.

References

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.[6] Molecular BioSystems. Available at: [Link]

Sources

- 1. Pomalidomide-PEG5-Alkyne ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Pomalidomide-PEG5-Alkyne ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pomalidomide-PEG5-Alkyne_TargetMol [targetmol.com]

- 4. Pomalidomide CAS#: 19171-19-8 [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]

Role of the PEG5 linker in PROTAC design

Targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery paradigm, allowing researchers to drug the "undruggable" proteome. A PROTAC is a heterobifunctional molecule comprising a target-binding warhead, an E3 ligase-recruiting ligand, and a chemical linker. While early PROTAC development often treated the linker as a passive tether, contemporary rational design recognizes the linker as a dynamic, active participant that dictates physicochemical properties, ternary complex thermodynamics, and degradation efficacy[1].

Among the vast chemical space of linkers, polyethylene glycol (PEG) chains are ubiquitous due to their hydrophilicity, synthetic accessibility, and tunable flexibility[2]. This technical guide explores the specific biophysical and empirical advantages of the PEG5 linker (comprising five ethylene glycol units), detailing its structural causality, synthetic methodologies, and self-validating evaluation protocols.

The Biophysical Rationale for PEG5

The formation of a productive ternary complex (Target Protein–PROTAC–E3 Ligase) is the thermodynamic bottleneck of PROTAC efficacy. The linker must traverse the spatial gap between the binding pockets of the two proteins without introducing excessive entropic penalties or steric clashes[3].

While PEG4, PEG6, and PEG8 are frequently cited as "gold standard" starting points for linker screening[], PEG5 occupies a critical "Goldilocks" zone for specific target-ligase pairs.

-

Conformational Entropy: An overly long linker (e.g., PEG8+) can fold into an intramolecular micelle, shielding the warhead and drastically reducing the effective concentration available for binary binding[]. Conversely, overly short linkers (e.g., PEG2) transmit torsional strain to the protein-protein interface, driving premature dissociation[]. PEG5 provides an optimal end-to-end distance (~16 atoms) that bridges pockets separated by roughly 15–20 Å, minimizing entropic loss while allowing sufficient rotational freedom.

-

Solubility and Permeability: The oxygen atoms in the PEG5 backbone act as hydrogen bond acceptors, significantly improving the topological polar surface area (TPSA) and aqueous solubility of highly lipophilic warheads (such as thalidomide derivatives)[5].

Mechanism of PEG5-mediated ternary complex formation and targeted degradation.

Empirical Evidence: PEG5 in Action

The necessity of systematic linker length optimization is best demonstrated through comparative empirical data. Subtle changes—even the addition or removal of a single ethylene glycol unit—can drastically alter the degradation maximum (

Table 1: Comparative Degradation Efficacy of PEG5 PROTACs

| Target Protein | PROTAC Designation | Linker Composition | E3 Ligase | Maximum Degradation ( | Reference |

| Soluble Epoxide Hydrolase (sEH) | PROTAC 21e | PEG5 | CRBN | 35% | [6] |

| Soluble Epoxide Hydrolase (sEH) | PROTAC 21f | PEG6 | CRBN | 20% | [6] |

| Hematopoietic Prostaglandin D Synthase | PROTAC(H-PGDS)-1 | PEG5 | CRBN | Highly Potent | [7] |

| von Hippel-Lindau (VHL) | CM11 (Homo-PROTAC) | PEG5 | VHL | High (Dimerization) | [8] |

Causality Note: In the case of sEH degradation, researchers discovered that extending the linker from PEG5 to PEG6 resulted in a 15% drop in

Step-by-Step Methodology: Synthesis of a PEG5 PROTAC

Synthesizing PROTACs requires careful attention to the chemical stability of the E3 ligase ligand. For instance, Cereblon (CRBN) ligands like thalidomide and pomalidomide contain a glutarimide ring that is highly susceptible to base-catalyzed hydrolysis[5]. If the ring opens, CRBN binding is permanently abolished. The following protocol utilizes to ensure structural integrity[5].

Protocol: Amide Coupling of Thalidomide-O-PEG5-Acid

-

Dissolution: In an oven-dried flask purged with inert gas (Argon/N2), dissolve Thalidomide-O-PEG5-Acid (1.0 eq) and the amine-functionalized target warhead (1.1 eq) in anhydrous DMF (0.1 M concentration)[5].

-

Thermal Control: Submerge the reaction flask in an ice bath to bring the internal temperature to exactly 0°C. Causality: Lowering the temperature suppresses the kinetic pathway leading to glutarimide ring hydrolysis during the activation phase[5].

-

Activation & Coupling: Add HATU (1.2 eq) followed dropwise by DIPEA (2.0 eq). Causality: DIPEA is a non-nucleophilic base that facilitates coupling without acting as a nucleophile against the sensitive imide carbonyls[5].

-

Monitoring: Allow the reaction to slowly warm to room temperature. Monitor strictly via LC-MS. The reaction typically reaches completion within 2–4 hours.

-

Purification: Quench with a minimal amount of water. Purify the crude mixture directly via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the fractions to yield the pure PEG5 PROTAC[10].

Step-by-step workflow for PEG5 PROTAC synthesis and biological validation.

Self-Validating Biological Evaluation

A common pitfall in PROTAC development is misinterpreting off-target cytotoxicity or binary target inhibition as targeted degradation. A robust biological assay must be a self-validating system that proves the mechanism of action relies on the ternary complex[11].

Protocol: Quantifying Degradation and Validating Mechanism

-

Cell Seeding: Seed the appropriate cell line (e.g., HeLa for sEH degradation[6]) in 6-well plates, aiming for 70% confluency at the time of treatment[12].

-

Dose-Response Treatment: Treat cells with the PEG5 PROTAC across a logarithmic concentration gradient (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 18–24 hours[6]. Causality: Testing up to 10 µM is critical to observe the "hook effect"—a phenomenon where excessively high PROTAC concentrations saturate both the POI and E3 ligase independently, preventing ternary complex formation and reducing degradation efficiency[11].

-

Mechanistic Controls (Critical Step): In parallel wells, pre-treat cells for 2 hours with either an excess of the free warhead inhibitor, an excess of the free E3 ligand (e.g., thalidomide), or a proteasome inhibitor (e.g., MG132), followed by the PROTAC at its optimal

concentration. Causality: If the PROTAC is genuinely mediating proteasomal degradation via the ternary complex, these competitors will rescue the target protein levels back to baseline[6]. -

Lysis and Quantification: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors. Quantify total protein via BCA assay[10].

-

Detection: Resolve proteins via SDS-PAGE and analyze by Western Blotting or NanoBiT luminescence assays to calculate

and

Conclusion

The PEG5 linker is not merely a structural bridge; it is a finely tuned molecular ruler that dictates the thermodynamic viability of the PROTAC ternary complex. By understanding the physicochemical causality of its 16-atom span, protecting the integrity of E3 ligands during synthesis, and employing self-validating biological assays, drug developers can effectively harness PEG5 to optimize the potency and selectivity of targeted protein degraders.

References

1.10 2. 12 3.3 4.1 5. 6.11 7.2 8.7 9. 5 10.6 11.8 12.9

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Pomalidomide-PEG5-propargyl in PROTAC Development

Executive Summary

Pomalidomide-PEG5-propargyl (also referred to as Pomalidomide-PEG5-Alkyne) is a high-value heterobifunctional linker-payload conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). It combines Pomalidomide , a Cereblon (CRBN) E3 ligase ligand, with a propargyl-terminated PEG5 linker . This architecture allows researchers to rapidly conjugate the E3-recruiting moiety to a target protein ligand via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."

This guide details the physicochemical properties, critical stability profiles (specifically glutarimide hydrolysis), and validated protocols for handling and conjugation.[]

Part 1: Chemical Identity & Molecular Architecture

Molecular Specifications

The compound functions as a "Degrader Building Block."[2][3] The PEG5 spacer is selected to provide optimal flexibility and distance (approx. 20–25 Å) to span the E3 ligase-target protein interface, facilitating the formation of a productive ternary complex.

| Property | Specification |

| Compound Name | Pomalidomide-PEG5-propargyl (Pomalidomide-PEG5-Alkyne) |

| CAS Number | Not widely assigned (Analogous to 2139348-63-1 for acid derivative) |

| Molecular Formula | C₂₇H₃₃N₃O₁₀ |

| Molecular Weight | 559.57 g/mol |

| Solubility | DMSO (>50 mg/mL); DMF (>50 mg/mL); Low water solubility |

| Appearance | Yellow to off-white solid |

| Purity Grade | ≥95% (HPLC) required for biological assays |

Structural Logic

The molecule consists of three distinct functional zones:

-

CRBN Ligand: The Pomalidomide core binds to the thalidomide-binding domain of Cereblon.

-

Solubility Linker: The 5-unit Polyethylene Glycol (PEG) chain enhances water solubility and reduces steric clashes between the ligase and target protein.

-

Click Handle: The terminal alkyne (propargyl) group enables bioorthogonal conjugation to azide-functionalized ligands.

Caption: Functional segmentation of Pomalidomide-PEG5-propargyl showing the ligand, linker, and reactive handle.

Part 2: Stability Profile & Degradation Risks

Glutarimide Hydrolysis (Critical)

The Pomalidomide moiety contains a glutarimide ring which is thermodynamically unstable in aqueous solutions at physiological pH (7.4) and above. Hydrolysis leads to ring-opening, forming a carboxylic acid derivative that cannot bind Cereblon , rendering the PROTAC inactive.

-

pH < 6.0: Stable (Half-life > 24 hours).

-

pH 7.4 (PBS): Slow hydrolysis (Half-life ~6–8 hours).

-

pH > 8.5: Rapid degradation (Half-life < 30 minutes).

Implication: All aqueous dilutions must be used immediately. Do not store the compound in aqueous buffers (PBS, TBS) for extended periods.

Oxidative Stability (PEG Linker)

The PEG chain is susceptible to oxidative degradation if exposed to light and oxygen over months.

-

Risk: Chain scission leading to linker fragmentation.

-

Mitigation: Store under inert gas (Nitrogen/Argon) and protect from light.

Caption: Primary degradation pathways. Glutarimide ring hydrolysis is the dominant instability factor in physiological buffers.

Part 3: Handling & Storage Protocols

Storage[2][4]

-

Solid State: Store at -20°C in a desiccator. Stable for >2 years if kept dry and dark.

-

Stock Solution (DMSO): Stable at -20°C for 3–6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Solubilization Protocol

Goal: Prepare a 10 mM Stock Solution.

-

Weigh 5.6 mg of Pomalidomide-PEG5-propargyl.

-

Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

-

Vortex vigorously for 30 seconds.

-

Sonicate for 1–2 minutes if visible particles remain.

-

Quality Check: Solution should be clear yellow. If cloudy, do not use for biological assays.

Part 4: Synthesis Workflow (Click Chemistry)

The following protocol describes the conjugation of Pomalidomide-PEG5-propargyl to an Azide-functionalized Target Ligand (POI-Azide) using Cu(I)-catalyzed click chemistry.

Reagents[5]

-

Alkyne: Pomalidomide-PEG5-propargyl (10 mM in DMSO).

-

Azide: Target Protein Ligand-Azide (10 mM in DMSO).

-

Catalyst: CuSO₄·5H₂O (50 mM in water).

-

Reducing Agent: Sodium Ascorbate (100 mM in water, freshly prepared).

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in DMSO/Water) – protects proteins/compounds from oxidative damage by Cu.

Step-by-Step Protocol

-

Mix Reactants: In a 1.5 mL Eppendorf tube, combine:

-

POI-Azide (1.0 equiv)

-

Pomalidomide-PEG5-propargyl (1.1 equiv)

-

Solvent: DMSO/t-Butanol (1:1) or DMSO/Water (depending on solubility).

-

-

Prepare Catalyst Mix: Pre-mix CuSO₄ and THPTA (1:2 molar ratio) and incubate for 5 mins to form the complex.

-

Initiate Reaction: Add the Cu-THPTA complex (0.1–0.5 equiv) to the reaction tube.

-

Activate: Add Sodium Ascorbate (5.0 equiv) to initiate the reduction of Cu(II) to Cu(I).

-

Incubate: Stir or shake at Room Temperature (25°C) for 2–16 hours under Nitrogen (optional but recommended).

-

Purification: Purify the resulting PROTAC via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

-

Note: Avoid basic mobile phases (e.g., Ammonium Bicarbonate) to prevent glutarimide hydrolysis during purification.

-

Caption: Standard CuAAC 'Click' chemistry workflow for PROTAC synthesis.

References

-

TargetMol. Pomalidomide-PEG5-Alkyne Product Datasheet. (Accessed 2026).[4] Link

-

BroadPharm. Pomalidomide-PEG Series and PROTAC Linkers. (Accessed 2026).[4] Link

-

Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

-

PubChem. Pomalidomide Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. Pomalidomide-PEG5-Alkyne. Link

Sources

Precision Engineering of Pomalidomide Derivatives for Targeted Protein Degradation

[1]

Executive Summary

Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), has transcended its original clinical application in multiple myeloma to become a cornerstone E3 ligase recruiter in Targeted Protein Degradation (TPD). Unlike traditional inhibition, TPD utilizes heterobifunctional molecules (PROTACs) or molecular glues to induce the ubiquitination and proteasomal degradation of a Protein of Interest (POI).[1]

This guide provides a rigorous technical analysis of Pomalidomide derivatives. It moves beyond basic definitions to explore the structural causality between C4/C5 phthalimide functionalization and neosubstrate selectivity . It details the synthetic pathways for "bumped" derivatives that mitigate off-target zinc-finger (ZF) degradation and provides self-validating protocols for biochemical characterization.

Mechanistic Architecture: The CRBN-IMiD Interface

The efficacy of any Pomalidomide-based degrader rests on the stability of the ternary complex formed between the E3 ligase Cereblon (CRBN), the degrader, and the POI.

The Glutarimide Anchor

The glutarimide ring is the non-negotiable pharmacophore for CRBN binding. It inserts into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

-

Critical Interaction: The glutarimide nitrogen acts as a hydrogen bond donor to the backbone carbonyl of His380 (or equivalent residues depending on species).[2]

-

Implication: Modifications to the glutarimide ring generally abolish CRBN binding. This moiety must remain pristine during linker attachment.

The Phthalimide Exit Vector

The phthalimide ring protrudes into the solvent, serving as the attachment point for linkers. However, this surface also recruits endogenous neosubstrates (e.g., IKZF1, IKZF3, CK1

-

The Selectivity Challenge: Standard Pomalidomide recruits IKZF1/3 via a specific interface on the phthalimide ring. To design a "clean" PROTAC that degrades only the target POI, one must disrupt this neosubstrate interface without hindering the POI interaction.

Figure 1: Mechanistic flow of the Ternary Complex. The Pomalidomide scaffold bridges the E3 ligase and the Target Protein.

Structural Engineering: C4 vs. C5 Functionalization

The choice of attachment point on the phthalimide ring—C4 (amino) vs. C5 —is the most critical decision in Pomalidomide derivative design.

| Feature | C4-Functionalization (Standard) | C5-Functionalization (Bumped) |

| Chemical Handle | Aniline nitrogen (native to Pomalidomide). | Synthetic handle (e.g., Alkyl, Fluoro, Azide).[3] |

| Synthetic Ease | High. Direct reductive amination or amide coupling. | Moderate/Low. Requires de novo synthesis of phthalimide core. |

| Neosubstrate Binding | High. Preserves/enhances IKZF1/3 degradation. | Low. Steric bulk ("bump") clashes with ZF domains. |

| Application | General PROTACs where off-target ZF degradation is acceptable. | High-Fidelity PROTACs requiring strict selectivity. |

The "Bump" Strategy

Recent SAR studies demonstrate that extending the linker from the C5 position creates a steric clash with the zinc-finger domains of IKZF1 and IKZF3, effectively "bumping" them off the complex.

-

Design Rule: If your PROTAC shows toxicity due to IKZF1 degradation (neutropenia risk), switch the linker attachment from C4 to C5.

Figure 2: SAR Decision Tree. Selecting the exit vector based on selectivity requirements.

Chemical Synthesis Workflows

Protocol A: C4-Alkylation (Standard)

This route utilizes the intrinsic aniline of Pomalidomide.

-

Reagents: Pomalidomide, Aldehyde-Linker-Warhead, NaCNBH3, AcOH, DMF.

-

Mechanism: Reductive Amination.

-

Note: While simple, the resulting secondary amine can sometimes reduce metabolic stability.

Protocol B: Synthesis of C5-Functionalized Precursors (Advanced)

To access the C5 vector, one cannot simply modify Pomalidomide. One must build the phthalimide ring with the handle pre-installed.

Target: 5-Fluoro-Pomalidomide (Precursor for SNAr substitution).

-

Starting Material: 4-fluorophthalic anhydride + 3-aminopiperidine-2,6-dione (Glutarimide salt).

-

Reaction: Reflux in acetic acid (120°C, 4-12h).

-

Workup: The product precipitates upon cooling/addition of water.

-

Functionalization (SNAr):

-

React 5-Fluoro-Pomalidomide with a diamine linker (e.g., N-Boc-piperazine) in DMSO with DIPEA at 90°C.

-

The fluorine is displaced by the amine, installing the linker at C5.

-

Biological Characterization & Validation[4]

Trustworthiness in TPD data comes from orthogonal validation. A single assay is insufficient.

Biochemical Validation: TR-FRET Binary Binding

Objective: Determine if the derivative still binds CRBN. Principle: Time-Resolved Fluorescence Resonance Energy Transfer between a Terbium-labeled anti-CRBN antibody (Donor) and a fluorescent Pomalidomide tracer (Acceptor).

Protocol:

-

Buffer Prep: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.

-

Reagents:

-

Workflow:

-

Mix Protein, Antibody, and Test Compound in a 384-well low-volume plate.

-

Incubate 30 mins at RT (equilibrium).

-

Add Tracer. Incubate 60 mins.

-

Read on TR-FRET compatible reader (Excitation: 340nm; Emission: 620nm & 665nm).

-

-

Analysis: Calculate HTRF Ratio (665/620). Plot IC50.

-

Validation Check: If IC50 > 10 µM, the modification has likely disrupted the glutarimide binding pocket.

-

Cellular Validation: HiBiT Degradation Assay

Objective: Quantify DC50 (Potency) and Dmax (Efficacy) in live cells. System: CRISPR-knockin of HiBiT tag to the endogenous POI or stable expression of HiBiT-POI.

Protocol:

-

Seeding: Plate cells (e.g., HEK293 or relevant disease line) at 5,000 cells/well in 96-well plates.

-

Treatment: Treat with serial dilutions of PROTAC for 6–24 hours.

-

Detection: Add Lytic Detection Reagent (containing LgBiT protein and substrate).

-

Readout: Luminescence is directly proportional to POI abundance.

-

Controls:

-

Vehicle (DMSO): 0% Degradation.

-

Pomalidomide Competition: Pre-treat with excess free Pomalidomide (10 µM). If degradation is rescued, the mechanism is CRBN-dependent (on-target).

-

Figure 3: Self-Validating Experimental Workflow. A step-by-step filter to ensure only high-quality degraders advance.

References

-

Fischer, E. S., et al. (2014).[11] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[7] Nature, 512(7512), 49–53.[11] [Link]

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. [Link]

-

Petzold, G., et al. (2016). Structural basis of lenalidomide-induced CK1α degradation by the CRL4-CRBN ubiquitin ligase. Nature, 532, 127–130. [Link]

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11, 611–617. [Link]

-

Donovan, K. A., et al. (2020). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome. eLife, 7, e38430. [Link]

-

Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13, 514–521. [Link]

Sources

- 1. njbio.com [njbio.com]

- 2. researchgate.net [researchgate.net]

- 3. How CROs and Biotech Firms Use Pomalidomide Derivatives for Rapid PROTAC Screening [environmental-expert.com]

- 4. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aurorabiolabs.com [aurorabiolabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. portlandpress.com [portlandpress.com]

- 9. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

Pomalidomide-PEG5-propargyl: A Technical Guide for Advanced PROTAC Development

Introduction: The Dawn of Targeted Protein Degradation

The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to a more definitive strategy: targeted protein degradation. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a powerful and sustained therapeutic effect.[4]

This guide provides an in-depth technical overview of a critical building block in the PROTAC developer's toolkit: Pomalidomide-PEG5-propargyl . We will dissect its molecular architecture, delve into its application in PROTAC synthesis, and provide field-proven insights to empower researchers in their quest for novel therapeutics.

The Molecular Architecture of Pomalidomide-PEG5-propargyl: A Trifecta of Functionality

Pomalidomide-PEG5-propargyl is a meticulously designed chemical entity that synergistically combines three essential functionalities for the construction of potent and effective PROTACs.

Pomalidomide: The High-Affinity Cereblon E3 Ligase Ligand

Pomalidomide, an analog of thalidomide, is a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase.[][7] CRBN is a substrate receptor within the CUL4-DDB1-RBX1 E3 ligase complex.[] By incorporating pomalidomide, a PROTAC can effectively recruit this E3 ligase machinery to the protein of interest.[9] The binding of pomalidomide to CRBN induces a conformational change that facilitates the ubiquitination of the target protein.[]

Caption: PROTAC-mediated protein degradation workflow.

The PEG5 Linker: A Flexible Spacer for Optimal Ternary Complex Formation

The linker is not merely a passive tether but a critical determinant of a PROTAC's efficacy.[2][10] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their favorable properties.[][12] The PEG5 linker in Pomalidomide-PEG5-propargyl, consisting of five ethylene glycol units, offers several key advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for bioavailability.[10][]

-

Flexibility and Conformational Freedom: The flexible PEG linker allows the PROTAC to adopt various conformations, facilitating the optimal orientation of the POI and E3 ligase for efficient ternary complex formation.[10]

-

Tunable Length: The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair to ensure productive protein-protein interactions.[10][13] The five-unit length of the PEG5 linker often represents a good starting point for optimization.[14]

| Linker Property | Impact on PROTAC Performance | Rationale |

| Length | Critical for ternary complex stability and degradation efficacy. | The distance between the POI and E3 ligase must be optimal for ubiquitination.[10] |

| Flexibility | Allows for conformational adjustments to achieve a productive ternary complex. | Overcomes steric hindrance and promotes favorable protein-protein interactions.[10] |

| Solubility | Improves bioavailability and reduces non-specific binding. | The hydrophilic nature of PEG enhances aqueous solubility and minimizes hydrophobic interactions.[][12] |

Caption: Impact of Linker Properties on PROTAC Efficacy.

The Propargyl Group: The "Clickable" Handle for Efficient Bioconjugation

The terminal propargyl group (-CH₂C≡CH) is a highly versatile and reactive functional group that serves as a cornerstone for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[15][16] This reaction is renowned for its high efficiency, selectivity, and biocompatibility, making it an ideal method for conjugating the Pomalidomide-PEG5 moiety to a ligand targeting the protein of interest.[17][18] The propargyl group readily reacts with an azide-functionalized molecule to form a stable triazole linkage.[12][16]

Caption: Schematic of PROTAC synthesis via CuAAC.

Application in PROTAC Development: A Step-by-Step Workflow

The development of a novel PROTAC using Pomalidomide-PEG5-propargyl involves a systematic and well-defined workflow.

Step 1: Design and Synthesis of the Target Protein Ligand with a Complementary Azide Functionality

The initial and most critical step is the identification or development of a potent and selective ligand for your protein of interest. This ligand must be synthetically modified to incorporate an azide (-N₃) group at a position that does not significantly hinder its binding to the target protein. This often requires iterative structure-activity relationship (SAR) studies.

Step 2: Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC reaction.[19]

Materials:

-

Pomalidomide-PEG5-propargyl

-

Azide-functionalized POI ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for biological molecules)

-

Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/H₂O)

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Pomalidomide-PEG5-propargyl in a suitable solvent (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the azide-functionalized POI ligand in a compatible solvent (e.g., 10 mM in DMSO).

-

Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 1 M in water).

-

If using, prepare a stock solution of THPTA (e.g., 250 mM in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized POI ligand (1.0 equivalent) and Pomalidomide-PEG5-propargyl (1.1 equivalents).

-

Add the solvent to achieve the desired reaction concentration.

-

If using a ligand, pre-mix the CuSO₄ and THPTA (typically a 1:5 molar ratio).

-

Add the CuSO₄ solution (or CuSO₄/THPTA pre-mix) to the reaction mixture to a final concentration of 0.1 equivalents.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 0.2 equivalents.

-

-

Incubation:

-

Incubate the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

-

Step 3: Purification and Characterization of the Final PROTAC

Purification:

-

Upon completion of the reaction, the crude product is typically purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[19]

Characterization:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final PROTAC.[20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity of the PROTAC.[20]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[22]

| Analytical Technique | Purpose in PROTAC Characterization |

| LC-MS | Confirms the identity of the synthesized PROTAC by determining its molecular weight. |

| ¹H and ¹³C NMR | Provides detailed structural information to confirm the covalent linkages and overall structure. |

| Analytical HPLC | Assesses the purity of the final PROTAC product. |

Caption: Key Analytical Techniques for PROTAC Characterization.

Conclusion: Empowering the Future of Targeted Therapeutics

Pomalidomide-PEG5-propargyl stands as a testament to the elegance and power of rational chemical design in the field of targeted protein degradation. By providing a pre-functionalized building block that combines a potent E3 ligase ligand, an optimized flexible linker, and a versatile conjugation handle, it significantly streamlines the development of novel PROTACs. This, in turn, accelerates the discovery of new therapeutic agents for a wide range of diseases, bringing the promise of targeted protein degradation closer to clinical reality.

References

-

Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. Available at: [Link].

-

PMC. Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link].

-

Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. Available at: [Link].

-

DC Chemicals. E3 Ligase Ligand. Available at: [Link].

-

PubMed. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. Available at: [Link].

- Salerno A, Wieske LHE, Diehl CJ, Ciulli A. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. J Am Chem Soc. 2025;147:13328–13344.

-

ASH Publications. Pomalidomide-Based Homo-Protacs for the Chemical Knockdown of Cereblon. Blood. 2018;132(Supplement 1):3238. Available at: [Link].

-

PMC. PROTAC Technology as a New Tool for Modern Pharmacotherapy. Available at: [Link].

-

Semantic Scholar. Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Available at: [Link].

-

ResearchGate. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs | Request PDF. Available at: [Link].

-

ResearchGate. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Available at: [Link].

-

PMC. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Available at: [Link].

-

PMC. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Available at: [Link].

- An Overview of Recent Advances in Biomedical Applications of Click Chemistry. Molecules. 2021;26(15):4570.

-

PMC. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Available at: [Link].

-

Semantic Scholar. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting. Available at: [Link].

-

ResearchGate. General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I). Available at: [Link].

-

Journal of the American Society for Mass Spectrometry. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Available at: [Link].

-

Chemical Communications (RSC Publishing). Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development. Available at: [Link].

- Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach.

-

Characterizing PROTACs: Scientific Approaches to Overcome LC Analytical Barriers. Available at: [Link].

- Current Status of Analytical Techniques for Characterization of Protein Stability. Biopharm Int. 2018;31(7):22-33.

-

Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. Available at: [Link].

-

PMC. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Available at: [Link].

-

Beilstein Journals. Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. explorationpub.com [explorationpub.com]

- 3. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 12. precisepeg.com [precisepeg.com]

- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. biopharma-asia.com [biopharma-asia.com]

Principles of PROTAC Design: The Pomalidomide-Cereblon Axis

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have shifted the paradigm of drug discovery from "occupancy-driven" inhibition to "event-driven" degradation. By hijacking the ubiquitin-proteasome system (UPS), PROTACs eliminate disease-causing proteins rather than merely blocking their active sites.[1] This guide focuses on Pomalidomide , a third-generation immunomodulatory imide drug (IMiD), as a premier E3 ligase ligand. We explore the structural rationale for its selection, the biophysics of ternary complex formation, and the experimental workflows required to validate Pomalidomide-based degraders.

The Pomalidomide Advantage: Structural & Mechanistic Rationale

Pomalidomide recruits Cereblon (CRBN) , the substrate-recognition component of the CRL4 (Cullin-RING E3 ubiquitin ligase 4) complex.[2][3][4] While Thalidomide and Lenalidomide also bind CRBN, Pomalidomide offers distinct advantages in PROTAC design:

-

Enhanced Affinity: Pomalidomide typically exhibits higher binding affinity (

nM) for CRBN compared to Thalidomide ( -

Synthetic Versatility: The amino group at the C4 position of the phthalimide ring provides a chemically accessible "exit vector" for linker attachment that minimizes steric clash with the CRBN binding pocket.

-

Differential Neosubstrate Profile: The structural nuances of Pomalidomide can alter the degradation profile of "off-target" neosubstrates (e.g., IKZF1/3), offering a unique selectivity window compared to other IMiDs.

Table 1: Comparative Properties of IMiD Warheads

| Feature | Thalidomide | Lenalidomide | Pomalidomide |

| CRBN Affinity ( | ~250 nM | ~178 nM | ~157 nM |

| C4 Substituent | Hydrogen (-H) | Amino (-NH2) | Amino (-NH2) |

| C=O[] Groups | 4 (Phthalimide) | 3 (Isoindolinone) | 4 (Phthalimide) |

| Primary Utility | First-gen PROTACs | High solubility needs | High potency / Low DC50 |

Mechanistic Principles: The Event-Driven Protocol

The efficacy of a Pomalidomide-based PROTAC relies on the formation of a productive ternary complex: [Target Protein] — [PROTAC] — [CRBN] .

The Catalytic Cycle

-

Binary Binding: The PROTAC binds either the Target Protein (POI) or CRBN.[6]

-

Ternary Complex Formation: The second binding event recruits the partner protein, forming the ternary complex. Cooperativity (

) is critical here; a positive cooperativity ( -

Ubiquitination: The E2 enzyme transfers ubiquitin to a surface lysine on the POI.[6]

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[7]

-

Recycling: The PROTAC is released intact, ready to catalyze another round of degradation.

Visualization: Mechanism of Action[5][8][9]

Figure 1: The catalytic cycle of a Pomalidomide-based PROTAC. Note the recycling step which enables sub-stoichiometric drug activity.

Rational Design: Linkers and Vectors

The linker is not merely a bridge; it determines the spatial orientation required for ubiquitination.

Attachment Points (Vectors)

-

C4-Amino Position: The most common attachment point on Pomalidomide.[] It projects the linker out of the solvent-exposed region of CRBN, minimizing interference with ligase binding.

-

C5 Position: An alternative vector used when C4 modification leads to steric clashes with the specific Target Protein.[6]

Linker Composition[2][3][10]

-

PEG (Polyethylene Glycol): Increases water solubility. Flexible chains allow the POI and Ligase to "search" for an optimal orientation.

-

Alkyl Chains: Hydrophobic and semi-rigid. Useful for membrane permeability but can decrease solubility.

-

Rigid Linkers (Piperazine/Piperidine): Used to "freeze" a specific conformation if flexible linkers fail to induce degradation.

Experimental Workflows: From Synthesis to Western Blot

Scientific integrity requires a self-validating workflow. Do not rely on a single assay.

Phase 1: Biochemical Validation (Ternary Complex)

Before testing in cells, confirm that your molecule brings the POI and CRBN together.

-

Method: TR-FRET or AlphaLISA.

-

Protocol:

-

Label CRBN with a donor fluorophore (e.g., Terbium).

-

Label POI with an acceptor fluorophore (e.g., FITC).

-

Titrate PROTAC.

-

Success Criteria: A bell-shaped signal curve indicating proximity-induced energy transfer.

-

Phase 2: Cellular Degradation (Western Blot)

The gold standard for determining potency (

Step-by-Step Protocol:

-

Cell Seeding: Seed cells (e.g., HEK293, HeLa) at 70% confluency in 6-well plates.

-

Treatment: Treat with PROTAC (0.1 nM – 10 µM) for 16–24 hours. Include a DMSO control.[8]

-

Control A:Pomalidomide Competition. Pre-treat with 100x excess free Pomalidomide to prove CRBN-dependency.

-

Control B:Proteasome Inhibition. Co-treat with MG132 or Carfilzomib to prove mechanism.[9]

-

-

Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

-

Normalization: BCA assay to ensure equal protein loading (20 µ g/lane ).

-

Blotting: Probe for POI and a loading control (GAPDH/Actin).

-

Quantification: Densitometry analysis. Plot % degradation vs. log[concentration].

Visualization: Experimental Workflow

Figure 2: The iterative design-make-test-analyze cycle for PROTAC development.

Troubleshooting: The "Hook Effect"

A common pitfall in PROTAC data interpretation is the "Hook Effect" (or prozone effect). Because PROTACs are bifunctional, high concentrations saturate the individual binding sites on the POI and CRBN separately, forming binary complexes ([POI-PROTAC] and [CRBN-PROTAC]) rather than the productive ternary complex.

Diagnostic:

-

A bell-shaped dose-response curve where degradation efficiency decreases at high concentrations (e.g., >10 µM).

Mitigation:

-

Do not discard the compound: A hook effect confirms the mechanism is event-driven.

-

Optimize Potency: Improve the binary affinity (

) to shift the

Visualization: The Hook Effect

Figure 3: Conceptual model of the Hook Effect. Efficacy peaks at stoichiometric balance.

References

-

Targeted Protein Degradation: Design Considerations for PROTAC Development. National Institutes of Health (PMC). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. escholarship.org [escholarship.org]

Methodological & Application

Pomalidomide-PEG5-propargyl PROTAC: A Detailed Synthesis Protocol for Targeted Protein Degradation

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of a Pomalidomide-PEG5-propargyl Proteolysis Targeting Chimera (PROTAC). This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of targeted protein degradation. We will delve into the rationale behind the synthetic strategy, the selection of reagents, and the critical experimental parameters. The protocol is designed to be a self-validating system, with in-process controls and characterization checkpoints to ensure the successful synthesis of this versatile PROTAC building block.

Introduction: The Power of PROTACs in Targeted Therapy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] By hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, PROTACs can induce the degradation of previously "undruggable" targets.[4]

Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN).[4][5] Its well-characterized binding and favorable physicochemical properties make it an excellent anchor for PROTAC design. This protocol focuses on the synthesis of a pomalidomide derivative functionalized with a five-unit polyethylene glycol (PEG5) linker terminating in a propargyl group. The PEG linker enhances solubility and allows for optimization of the distance between the E3 ligase and the target protein, a critical factor for efficient ternary complex formation and subsequent degradation.[6] The terminal propargyl group provides a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation of this pomalidomide-linker construct to an azide-modified POI ligand.

This modular approach allows for the rapid generation of diverse PROTAC libraries, facilitating the identification of potent and selective protein degraders.[6][7]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The synthesized Pomalidomide-PEG5-propargyl PROTAC, once conjugated to a POI-binding ligand, will orchestrate the degradation of the target protein through the following steps:

Figure 2: Synthetic workflow for Pomalidomide-PEG5-propargyl PROTAC.

Detailed Experimental Protocol

4.1. Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| Pomalidomide | Commercially Available | >98% | |

| Boc-NH-PEG5-Br | Commercially Available | >95% | |

| Propargyl Acid | Commercially Available | >98% | |

| N,N-Dimethylformamide (DMF) | Anhydrous | >99.8% | |

| Dichloromethane (DCM) | Anhydrous | >99.8% | |

| Trifluoroacetic Acid (TFA) | Reagent Grade | >99% | |

| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | >99% | |

| HATU | Reagent Grade | >98% | Amide coupling reagent |

| Potassium Carbonate (K₂CO₃) | Anhydrous | >99% | |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | >99% | |

| Ethyl Acetate (EtOAc) | HPLC Grade | >99.5% | For chromatography |

| Hexanes | HPLC Grade | >99.5% | For chromatography |

| Water | Deionized | ||

| Brine | Saturated NaCl solution |

4.2. Step 1: Synthesis of Pomalidomide-PEG5-amine

This step involves the alkylation of the 4-amino group of pomalidomide with a Boc-protected PEG5 linker, followed by deprotection of the amine.

4.2.1. Procedure

-

To a solution of pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of Boc-NH-PEG5-Br (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-16 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with dichloromethane (DCM) (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM) to obtain the Boc-protected intermediate.

-

Dissolve the purified Boc-protected intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with DCM (3 x) to remove residual TFA.

-

The resulting Pomalidomide-PEG5-amine can be used in the next step without further purification.

4.3. Step 2: Synthesis of Pomalidomide-PEG5-propargyl

This final step involves the formation of an amide bond between the free amine of the pomalidomide-linker construct and propargyl acid.

4.3.1. Procedure

-

Dissolve Pomalidomide-PEG5-amine (1.0 eq) and propargyl acid (1.2 eq) in anhydrous DMF.

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution and cool to 0 °C.

-

Add HATU (1.5 eq) to the reaction mixture and stir at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate (EtOAc) (3 x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final Pomalidomide-PEG5-propargyl PROTAC.

Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized molecule.

-

HPLC: To determine the purity of the final compound.

Application in PROTAC Assembly

The synthesized Pomalidomide-PEG5-propargyl is a ready-to-use building block for the final PROTAC assembly via a CuAAC "click" reaction. [3]

Sources

- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. How CROs and Biotech Firms Use Pomalidomide Derivatives for Rapid PROTAC Screening [environmental-expert.com]

Click chemistry reaction with Pomalidomide-PEG5-propargyl

Application Note: Modular PROTAC Synthesis via CuAAC Click Chemistry using Pomalidomide-PEG5-propargyl

Introduction to Modular PROTAC Assembly

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade specific proteins of interest (POIs)[1]. A major bottleneck in PROTAC discovery is optimizing the linker length and composition to ensure the formation of a stable ternary complex. Utilizing bioorthogonal click chemistry—specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—enables the rapid, high-yielding, and modular assembly of PROTAC libraries from simple building blocks[2].

Pomalidomide-PEG5-propargyl (also known as Pomalidomide-PEG5-alkyne, MW: 559.57) is a highly optimized building block designed for this exact purpose. It features three critical components:

-

Pomalidomide Core : A highly validated ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase[1].

-

PEG5 Linker : A hydrophilic, flexible 5-unit polyethylene glycol chain. This specific length enhances aqueous solubility and cell permeability, mitigating the physicochemical liabilities often associated with high-molecular-weight PROTACs[3].

-

Propargyl (Alkyne) Terminus : Provides a bioorthogonal handle that reacts exclusively with azide-functionalized POI ligands, forming a stable 1,4-disubstituted 1,2,3-triazole linkage[4].

Mechanistic Principles

The CuAAC reaction relies on the in situ reduction of Cu(II) to the active Cu(I) catalyst by sodium ascorbate[3]. Because free Cu(I) can generate reactive oxygen species (ROS) that degrade sensitive biological ligands, a stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is strictly required[3]. The resulting 1,2,3-triazole acts as a stable, non-cleavable bioisostere of an amide bond, resistant to metabolic degradation[4].

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PROTAC Assembly.

Once synthesized and introduced into the cellular environment, the PROTAC induces the formation of a ternary complex between the POI and CRBN, triggering polyubiquitination and subsequent proteasomal degradation of the target[5].

Caption: Mechanism of action for the synthesized CRBN-recruiting PROTAC.

Reagent Specifications & Preparation

Table 1: Quantitative Reagent Specifications for CuAAC PROTAC Assembly

| Reagent | MW ( g/mol ) | Equivalents | Final Conc. | Purpose / Causality |

| Pomalidomide-PEG5-Alkyne | 559.57 | 1.0 - 1.2 eq | 10 - 50 mM | CRBN Ligand-Linker module. |

| POI-Azide | Variable | 1.0 eq | 10 - 50 mM | Target protein binder (User supplied). |

| CuSO₄·5H₂O | 249.69 | 0.1 - 0.2 eq | 1 - 5 mM | Cu(II) Precursor for the catalyst[3]. |

| THPTA | 434.50 | 0.5 - 1.0 eq | 5 - 25 mM | Water-soluble Cu(I) stabilizing ligand[3]. |

| Sodium Ascorbate | 198.11 | 0.5 - 2.0 eq | 5 - 50 mM | Reducing agent to generate active Cu(I)[3]. |

Experimental Protocol: Self-Validating CuAAC Workflow

Note: This protocol is designed as a self-validating system. Adherence to the exact order of addition is critical to prevent catalyst precipitation and ligand degradation.

Step 1: Stock Solution Preparation

-

Ligand Solubilization : Dissolve Pomalidomide-PEG5-propargyl and your POI-Azide independently in anhydrous DMSO to a concentration of 100 mM.

-

Causality: DMSO ensures complete dissolution of hydrophobic ligands while remaining fully miscible with the aqueous catalytic system[3].

-

-

Catalyst Pre-mix (Critical) : In a separate microcentrifuge tube, mix 50 mM CuSO₄ (in LC-MS grade H₂O) with 100 mM THPTA (in H₂O) at a 1:2 molar ratio. Incubate at room temperature for 5 minutes.

-

Causality: Pre-complexing Cu(II) with THPTA ensures the immediate formation of the Cu(II)-THPTA complex. If added separately to the reaction, free copper can induce precipitation of the ligands or cause irreversible oxidative damage[3].

-

-

Reducing Agent Preparation : Prepare a 200 mM stock of Sodium Ascorbate in degassed H₂O immediately before use .

-

Causality: Ascorbate rapidly oxidizes in solution upon exposure to atmospheric oxygen. Using old or oxidized ascorbate will fail to reduce Cu(II) to the catalytically active Cu(I), resulting in zero reaction conversion[3].

-

Step 2: Reaction Assembly & Execution

-

In a low-binding reaction vial, combine the POI-Azide (1.0 eq) and Pomalidomide-PEG5-propargyl (1.2 eq).

-

Causality: A slight excess of the alkyne ensures complete consumption of the highly valuable POI-Azide, simplifying downstream HPLC purification.

-

-

Add the required volume of co-solvent (e.g., tert-butanol or PBS) to achieve the target reaction concentration (typically 10-50 mM).

-

Add the pre-mixed CuSO₄/THPTA complex (0.1 eq Cu relative to the azide).

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate (0.5 eq).

-

System Validation Control : Set up a parallel micro-scale reaction (10 µL) omitting the Sodium Ascorbate. The absence of product mass in this control validates that the observed conjugation is a true Cu(I)-catalyzed cycloaddition and not a non-specific background interaction.

-

Purge the main reaction vial with Nitrogen or Argon gas, seal tightly, and agitate gently at room temperature for 1 to 4 hours[3].

-

Causality: Excluding oxygen prevents the Glaser homocoupling of alkynes, a common side reaction that consumes the Pomalidomide-PEG5-propargyl building block.

-

Step 3: Analytical Monitoring & Purification

-

Reaction Monitoring : Monitor the reaction progress via LC-MS. The CuAAC reaction is highly efficient; look for the disappearance of the POI-Azide mass and the appearance of the product mass (

). -

Quenching : Quench the reaction by adding an excess of EDTA (e.g., 5 mM final concentration) to chelate the copper catalyst.

-

Purification : Inject the crude mixture onto a preparative Reverse-Phase HPLC (C18 column). Elute using a gradient of Water/Acetonitrile containing 0.1% TFA or Formic Acid.

Troubleshooting Matrix

Table 2: Troubleshooting CuAAC Reactions

| Observed Issue | Probable Cause | Corrective Action |

| No product formation | Inactive Cu(I) catalyst | Prepare fresh Sodium Ascorbate immediately before use. Ensure all aqueous solvents are thoroughly degassed. |

| Multiple side products | Glaser homocoupling (oxygen present) | Purge the reaction vessel with Argon/N₂ before sealing. Increase the THPTA-to-Cu ratio to 5:1. |

| Precipitation upon mixing | Poor aqueous solubility of ligands | Increase the DMSO fraction (up to 50%). Use tert-butanol as an organic co-solvent to improve solubility. |

| Incomplete conversion | Steric hindrance at the azide site | Increase the reaction temperature to 37°C or increase the catalyst loading to 0.5 eq Cu[3]. |

References

-

EurekAlert! - Accelerating next-generation drug discovery with click-based construction of PROTACs. Available at: [Link][2]

-

Royal Society of Chemistry (RSC) - Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach. Available at:[Link]

-

CRIS - University of Bologna - Click Chemistry and Targeted Degradation: A Winning Combination for Medicinal Chemists? Available at: [Link][5]

-

National Institutes of Health (NIH / PMC) - Signature of click chemistry in advanced techniques for cancer therapeutics. Available at:[Link][4]

Sources

- 1. Pomalidomide-PEG5-Alkyne_TargetMol [targetmol.com]

- 2. Accelerating next-generation drug discovery with click-based construction of PROTACs | EurekAlert! [eurekalert.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cris.unibo.it [cris.unibo.it]

Application Note: Modular Synthesis of PROTACs using Pomalidomide-PEG5-propargyl

Abstract & Strategic Utility

This guide details the application of Pomalidomide-PEG5-propargyl , a functionalized E3 ligase ligand designed for the rapid synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional linear synthesis, which requires bespoke chemistry for every analog, this molecule serves as a "Click-Ready" building block. It features a Pomalidomide core (for high-affinity Cereblon recruitment), a PEG5 linker (providing optimal solubility and ternary complex spacing), and a Propargyl handle (for modular conjugation via CuAAC).

Key Application: Rapid generation of PROTAC libraries to screen for the targeted degradation of proteins of interest (POI), specifically using BRD4 as the exemplar target in this protocol.

Mechanism of Action (The "Why" and "How")

The Ubiquitin-Proteasome System (UPS) Hijack

The Pomalidomide moiety binds to the thalidomide-binding domain of Cereblon (CRBN) , a substrate receptor for the CRL4 E3 ubiquitin ligase complex. By conjugating a target-specific ligand (Warhead) to the propargyl group, the resulting PROTAC induces proximity between the POI and CRBN. This formation of a Ternary Complex is the rate-limiting step that triggers the transfer of ubiquitin from an E2 enzyme to surface lysines on the POI, marking it for proteasomal degradation.

Strategic Design Elements

-

Pomalidomide vs. Thalidomide: Pomalidomide is utilized for its generally higher potency and distinct immunomodulatory profile compared to thalidomide.

-

PEG5 Linker: Polyethylene glycol (PEG) improves water solubility—a common failure point for lipophilic PROTACs. The 5-unit length (~20-25 Å) is empirically selected to bridge the gap between E3 and POI without inducing steric clash, a "Goldilocks" zone for many targets including kinases and BET proteins.

-

Propargyl Handle: The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling researchers to "snap" this recruiter onto any azide-functionalized ligand with near 100% yield.

Pathway Visualization

Figure 1: The catalytic cycle of PROTAC-mediated degradation. The PROTAC acts as a bridge, facilitating ubiquitin transfer before recycling to degrade additional targets.

Protocol 1: Chemical Synthesis (Click Reaction)

Objective: Conjugate Pomalidomide-PEG5-propargyl to an Azide-functionalized ligand (e.g., JQ1-Azide for BRD4 targeting).

Reagents & Equipment

| Component | Specification | Role |

| Linker-E3 | Pomalidomide-PEG5-propargyl | E3 Recruiter Building Block |

| Warhead | Ligand-Azide (e.g., JQ1-N3) | Target Binder |

| Catalyst | CuSO₄ · 5H₂O (100 mM in water) | Copper Source |

| Reductant | Sodium Ascorbate (500 mM in water) | Reduces Cu(II) to Cu(I) |

| Ligand | THPTA or TBTA (50 mM in DMSO) | Stabilizes Cu(I), prevents oxidation |

| Solvent | DMSO / t-Butanol (1:1) | Reaction Medium |

Step-by-Step Methodology

-

Preparation: Dissolve Pomalidomide-PEG5-propargyl (1 eq, e.g., 10 µmol) and the Ligand-Azide (1 eq) in the DMSO/t-Butanol solvent mixture (final conc. ~50 mM).

-

Catalyst Pre-complexation: In a separate microtube, mix CuSO₄ (0.5 eq) with THPTA (0.5 eq). Critical: Pre-mixing protects the copper and accelerates the reaction.

-

Initiation: Add the Cu-THPTA complex to the main reaction vessel.

-